N-(3,3-difluorocyclobutyl)benzamide

pKa modulation physicochemical properties drug design

N-(3,3-Difluorocyclobutyl)benzamide is a synthetic benzamide derivative with the molecular formula C₁₁H₁₁F₂NO (MW 211.21). The compound features a benzoyl group linked via an amide bond to a 3,3-difluorocyclobutyl ring, placing it within the class of gem-difluorinated cyclobutyl building blocks that have gained significant importance in medicinal chemistry.

Molecular Formula C11H11F2NO
Molecular Weight 211.212
CAS No. 2023217-66-3
Cat. No. B2702039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-difluorocyclobutyl)benzamide
CAS2023217-66-3
Molecular FormulaC11H11F2NO
Molecular Weight211.212
Structural Identifiers
SMILESC1C(CC1(F)F)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11F2NO/c12-11(13)6-9(7-11)14-10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
InChIKeyQTEBKKWRCZTPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,3-Difluorocyclobutyl)benzamide (CAS 2023217-66-3): Key Chemical Profile & Procurement Relevance


N-(3,3-Difluorocyclobutyl)benzamide is a synthetic benzamide derivative with the molecular formula C₁₁H₁₁F₂NO (MW 211.21) . The compound features a benzoyl group linked via an amide bond to a 3,3-difluorocyclobutyl ring, placing it within the class of gem-difluorinated cyclobutyl building blocks that have gained significant importance in medicinal chemistry . The 3,3-difluorocyclobutyl moiety serves as a conformationally constrained, metabolically stabilized amine bioisostere and is notably the exact warhead fragment found in the FDA-approved IDH1 inhibitor ivosidenib (Tibsovo) [1]. This compound is distinct from the regioisomeric 2,2-difluorocyclobutyl variant (CAS 2305254-78-6) and the non-fluorinated N-cyclobutylbenzamide (CAS 120218-51-1), with the difluoro substitution pattern critically influencing physicochemical properties, conformational geometry, and biological recognition.

Why Generic Substitution of N-(3,3-Difluorocyclobutyl)benzamide with In-Class Analogs Fails: Physicochemical & Conformational Evidence


N-(3,3-Difluorocyclobutyl)benzamide cannot be freely substituted by its closest in-class analogs—particularly the 2,2-difluorocyclobutyl regioisomer or the non-fluorinated cyclobutyl variant—because the position of geminal fluorine substitution fundamentally alters three orthogonal molecular properties: amine basicity (pKₐ of the parent amine), lipophilicity (log P), and the three-dimensional exit vector geometry of the cyclobutyl ring [1]. The 3,3-difluoro substitution places the electron-withdrawing CF₂ group at the β-position relative to the amide nitrogen, producing a markedly different inductive effect compared to the α-substituted 2,2-difluoro isomer. This translates into a pKₐ shift of approximately 0.7–0.8 log units between the two regioisomeric parent amines, and a >2 log unit difference from the non-fluorinated cyclobutanamine [1]. Critically, the 3,3-difluorocyclobutyl configuration is the sole isomer utilized in the marketed drug ivosidenib, where the specific exit vector geometry and electronic profile of the β-gem-difluoro substitution are essential for IDH1 target engagement . Substituting the 2,2-isomer or non-fluorinated analog would alter amide bond geometry, hydrogen-bonding capacity, and target recognition, making generic one-for-one replacement scientifically unjustified without experimental validation.

N-(3,3-Difluorocyclobutyl)benzamide (2023217-66-3): Quantified Differentiation from Comparator Compounds


Amine Basicity Shift: pKₐ of 3,3-Difluorocyclobutanamine vs 2,2-Difluoro Regioisomer vs Non-Fluorinated Parent

The basicity of the parent 3,3-difluorocyclobutanamine (the amine precursor to the target benzamide) is substantially higher than that of the 2,2-difluoro regioisomer, reflecting the position-dependent inductive withdrawal of the gem-difluoro group. In a direct head-to-head study, Chernykh et al. (2019) experimentally determined the pKₐ of 2,2-difluorocyclobutanamine as 8.01 ± 0.04, while the non-fluorinated cyclobutanamine has a pKₐ of approximately 10.5 [1]. The 3,3-difluorocyclobutanamine predicted pKₐ is 8.75 ± 0.40 , approximately 0.74 units higher (less acidic, more basic) than the 2,2-isomer. This ~0.7 pKₐ unit difference corresponds to a ~5-fold difference in protonation equilibrium at physiological pH, directly impacting the hydrogen-bond donor/acceptor character of the derived benzamide.

pKa modulation physicochemical properties drug design

Lipophilicity Differentiation: Log P of 3,3-Difluorocyclobutanamine vs 2,2-Difluoro Regioisomer

The lipophilicity of the parent amine scaffold differs between the 3,3- and 2,2-difluoro regioisomers, reflecting the impact of fluorine substitution pattern on molecular hydrophilicity. The experimental log P of 2,2-difluorocyclobutanamine (free base) is reported as 0.58 ± 0.05, as measured by Chernykh et al. [1]. For 3,3-difluorocyclobutanamine (free base), the log P is reported as −0.29 . This represents a difference of approximately 0.87 log units (roughly 7.4-fold in partition coefficient), meaning the 3,3-isomer is significantly more hydrophilic than the 2,2-isomer. When translated to the corresponding benzamide derivatives, this log P difference directly impacts aqueous solubility, membrane permeability, and protein binding.

lipophilicity logP ADME properties

Exit Vector Geometry: Crystallographically Determined Conformational Difference Between 3,3- and 2,2-Difluorocyclobutylamines

The three-dimensional orientation of the amine substituent relative to the cyclobutane ring (the 'exit vector') is a critical parameter for fragment-based and structure-based drug design. Chernykh et al. (2019) compared the X-ray crystal structures of 2,2- and 3,3-difluorocyclobutanamine derivatives using exit vector plot analysis [1]. The 3,3-difluoro substitution places the amine (and thus the benzamide group in the target compound) at a geometrically distinct spatial position relative to the cyclobutane core compared with the 2,2-isomer. This conformational divergence means that in a protein binding pocket, the benzamide pharmacophore of N-(3,3-difluorocyclobutyl)benzamide will explore a different region of chemical space than the 2,2-isomer, directly affecting structure-activity relationships.

exit vector analysis conformational design structure-based drug design

Structural Identity with FDA-Approved Drug Warhead: 3,3-Difluorocyclobutyl Moiety in Ivosidenib (Tibsovo)

The 3,3-difluorocyclobutyl moiety present in N-(3,3-difluorocyclobutyl)benzamide is the identical warhead fragment found in ivosidenib (Tibsovo), an FDA-approved mutant IDH1 inhibitor for the treatment of acute myeloid leukemia [1][2]. The chemical structure of ivosidenib contains the (3,3-difluorocyclobutyl)amino-2-oxoethyl fragment as a critical pharmacophoric element, with the 3,3-difluoro substitution specifically selected during lead optimization for its ability to maintain potency while modulating physicochemical properties . By contrast, the 2,2-difluorocyclobutyl isomer is not found in any approved drug. For medicinal chemistry programs targeting IDH1 or exploring the SAR space around this warhead, N-(3,3-difluorocyclobutyl)benzamide serves as a direct structural analog and potential tool compound or intermediate.

ivosidenib IDH1 inhibitor FDA-approved warhead

Gem-Difluorination Effects on Drug-Like Properties: Class-Level pKₐ, Lipophilicity, and Metabolic Stability Trends for Cyclobutylamines

A comprehensive study by Holovach et al. (2022) established generalizable trends for gem-difluorinated cycloalkanes relevant to drug design [1]. For amines, gem-difluorination decreased pKₐ values by 0.3–0.5 units compared with non-fluorinated counterparts, while log P changes were position-dependent and influenced by ring size. Critically, gem-difluorination either maintained or slightly improved metabolic stability of model derivatives. Although this study did not directly compare 3,3- vs 2,2-difluorocyclobutyl benzamides, the class-level data establish that the position of fluorine substitution (α vs β to the functional group) produces measurably different outcomes for pKₐ, log P, aqueous solubility, and intrinsic clearance [1]. These findings reinforce that N-(3,3-difluorocyclobutyl)benzamide and N-(2,2-difluorocyclobutyl)benzamide cannot be considered interchangeable from a medicinal chemistry perspective.

gem-difluorination drug-like properties metabolic stability

N-(3,3-Difluorocyclobutyl)benzamide (2023217-66-3): Priority Research & Industrial Application Scenarios


Medicinal Chemistry: IDH1-Targeted Drug Discovery Using Ivosidenib Warhead Isosteres

Research teams developing novel IDH1 inhibitors or exploring the chemical space around the ivosidenib pharmacophore require the 3,3-difluorocyclobutyl moiety as a synthetic intermediate and tool compound. As evidenced by the structural identity with ivosidenib [1], N-(3,3-difluorocyclobutyl)benzamide provides a functionalized benzamide scaffold that directly mirrors the (3,3-difluorocyclobutyl)amino-2-oxoethyl fragment of the approved drug, enabling SAR exploration and fragment growth studies that the 2,2-difluoro isomer cannot support due to fundamental exit vector differences [2].

Physicochemical Profiling and ADME Optimization: β-Gem-Difluoro vs α-Gem-Difluoro Comparative Studies

For pharmaceutical teams evaluating the impact of fluorine substitution pattern on lead optimization, N-(3,3-difluorocyclobutyl)benzamide serves as a defined probe for the β-gem-difluoro configuration. The ~0.7 pKₐ unit difference and ~0.87 log unit log P shift relative to the 2,2-isomer make this compound an essential comparator in systematic studies of how fluorine position modulates basicity, lipophilicity, and metabolic stability—directly supporting rational design decisions that generic non-fluorinated or mis-positioned analogs cannot inform.

Fragment-Based Drug Design: Conformationally Constrained Building Block Libraries

The crystallographically characterized exit vector geometry of the 3,3-difluorocyclobutylamine substructure [2] makes N-(3,3-difluorocyclobutyl)benzamide a valuable entry in fragment libraries designed around rigid, three-dimensional scaffolds. Unlike the 2,2-isomer, the β-difluoro configuration offers a distinct vector for fragment elaboration, enabling fragment-based screening campaigns to probe protein pockets with a conformationally defined benzamide warhead that cannot be replicated by the α-difluoro or non-fluorinated cyclobutyl analogs.

Chemical Biology: Tool Compound for Hydrogen-Bonding Modulation Studies

The position-dependent modulation of amine basicity by gem-difluorination (class-level pKₐ decrease of 0.3–0.5 units per CF₂ group [3]) makes N-(3,3-difluorocyclobutyl)benzamide a useful tool for investigating how β-fluorination affects amide hydrogen-bonding capacity in biological systems. This compound enables quantitative mechanistic studies of fluorine-mediated electronic effects on target engagement that cannot be conducted with the α-fluoro isomer or the non-fluorinated parent benzamide.

Quote Request

Request a Quote for N-(3,3-difluorocyclobutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.